Comparative Potency and Selectivity of D3 Versus Other Slingshot Inhibitors and Phosphatases
Slingshot inhibitor D3 exhibits a Ki of approximately 4 μM for SSH2 and an IC50 of 3 μM for SSH1, representing a well-defined, single-digit micromolar potency profile [1]. In contrast, the natural product SSH inhibitors sennoside A, gossypol, and hypericin demonstrate submicromolar to low micromolar Ki values but are not characterized for selectivity across a broad phosphatase panel [2]. Importantly, D3 demonstrates quantifiable selectivity over a panel of related phosphatases, with selectivity for SSH2 ranging from 2.9-fold over PPM1A to >12.8-fold over PPM1G and PP1 [3]. This selectivity profile is not reported for the natural product comparators, making D3 a more suitable tool when off-target phosphatase inhibition must be minimized.
| Evidence Dimension | Inhibition Potency and Phosphatase Selectivity |
|---|---|
| Target Compound Data | SSH1 IC50 = 3 μM; SSH2 Ki ≈ 4 μM; Selectivity over PPM1A = 2.9-fold, over PPM1G >12.8-fold, over PP1 >12.8-fold |
| Comparator Or Baseline | Sennoside A, gossypol, hypericin: Ki values in submicromolar to low micromolar range (exact values not specified); Selectivity over phosphatase panel not reported |
| Quantified Difference | D3 provides a defined selectivity window (2.9x to >12.8x) versus a panel of phosphatases, whereas natural product comparators lack comparable selectivity characterization |
| Conditions | In vitro enzyme inhibition assays using purified catalytic domains of SSH1 (residues 309-460) and SSH2 (residues 305-450); Selectivity tested against PTP-Meg2, PTP-N18, PRL-1, MKP3, PPM1A, PPM1G, and PP1 [3] |
Why This Matters
Researchers requiring target-specific inhibition of SSH1/2 with a documented selectivity window should prioritize D3 over less-characterized natural product inhibitors to minimize confounding off-target effects on other phosphatases.
- [1] Ge L, Xiao P, He D, Liu H, Hou X, Sun JP, Chen X, Yang D, Yu X, Han K, Song X, Li K, Fang H, Zhang D. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. 2015;10(11):1980-1987. doi:10.1002/cmdc.201500454 View Source
- [2] Lee SY, Kim W, Lee YG, Kang HJ, Lee SH, Park SY, et al. Identification of sennoside A as a novel inhibitor of the slingshot (SSH) family proteins related to cancer metastasis. Pharmacol Res. 2017;119:422-430. doi:10.1016/j.phrs.2017.02.022 View Source
- [3] Ge L, Xiao P, He D, Liu H, Hou X, Sun JP, Chen X, Yang D, Yu X, Han K, Song X, Li K, Fang H, Zhang D. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. 2015;10(11):1980-1987. doi:10.1002/cmdc.201500454 View Source
